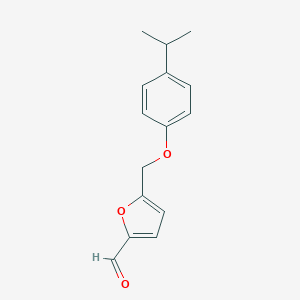

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(4-propan-2-ylphenoxy)methyl]furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-11(2)12-3-5-13(6-4-12)17-10-15-8-7-14(9-16)18-15/h3-9,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTHEWGJXKGRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

biological activity potential of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde

Caption: The canonical NF-κB signaling pathway. [20]

In-Vitro Evaluation: Antimicrobial Activity

Rationale

The furan scaffold is a component of several established antimicrobial drugs, such as nitrofurantoin. [20]The introduction of a nitro group at the 5-position is a known strategy to enhance antibacterial efficacy. [1]While our target compound lacks a nitro group, the overall pharmacophore still warrants investigation for antimicrobial properties. [21][22]

Protocol: Broth Microdilution for MIC

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Inoculum Preparation: Grow bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a positive control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation

Table 3: Hypothetical Antimicrobial Activity Data

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Positive | 32 |

| Escherichia coli | Negative | 64 |

| Pseudomonas aeruginosa | Negative | >128 |

In-Vitro Evaluation: Antioxidant Capacity

Rationale

Antioxidants mitigate the damaging effects of oxidative stress caused by free radicals, a process implicated in many diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method to evaluate the free radical scavenging ability of a compound. [23][24]

Protocol: DPPH Radical Scavenging Assay

The principle involves the neutralization of the stable DPPH free radical by an antioxidant, resulting in a color change from violet to yellow, which is measured by a decrease in absorbance. [23]

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Test Compound: Prepare a stock solution of the test compound in methanol and create serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). [23] * Standard: Prepare a similar dilution series of a known antioxidant, such as Ascorbic Acid or Trolox, to serve as a positive control. [23]2. Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.

-

Add a small volume (e.g., 20 µL) of the different concentrations of the test compound, standard, or methanol (as a blank control) to the wells. * Mix and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Read the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. [23]5. IC₅₀ Determination: Plot the % scavenging against concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation

Table 4: Hypothetical Antioxidant Activity Data

| Compound | Antioxidant IC₅₀ (µg/mL) |

|---|---|

| This compound | 45.7 |

| Ascorbic Acid (Standard) | 5.2 |

Summary and Future Directions

This guide has outlined a comprehensive, hypothesis-driven strategy for evaluating the biological potential of this compound. The proposed workflow integrates predictive in-silico analysis with robust in-vitro assays for anticancer, antimicrobial, and antioxidant activities. The detailed protocols and data interpretation frameworks provide a solid foundation for generating high-quality, reproducible preclinical data.

Positive results from this investigational cascade—particularly high cytotoxicity in cancer cells with good selectivity, defined mechanisms of action, or potent antimicrobial/antioxidant effects—would establish this compound as a strong candidate for further development. Subsequent steps would include lead optimization through the synthesis of analogs to improve potency and drug-like properties, followed by validation in more complex biological systems, including in-vivo animal models, to assess efficacy and safety.

References

-

GeneGlobe. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Retrieved from [Link]

-

Xia, Y., Shen, S., & Verma, I. M. (2014). Role of the NFκB-signaling pathway in cancer. Oncogene, 33(29), 3787–3795. Retrieved from [Link]

-

Wikipedia. (2024). Apoptosis. Retrieved from [Link]

-

Karthikeyan, C., Moorthy, N. S. H. N., & Trivedi, P. (2009). Genome wide analysis and comparative docking studies of new diaryl furan derivatives against human cyclooxygenase-2, lipoxygenase, thromboxane synthase and prostacyclin synthase enzymes involved in inflammatory pathway. Journal of Molecular Graphics and Modelling, 28(4), 313–329. Retrieved from [Link]

-

Bio-Techne. (n.d.). Apoptosis Signaling. Retrieved from [Link]

-

Boster Biological Technology. (n.d.). Regulation of Apoptosis Pathway. Retrieved from [Link]

-

Jays, J., et al. (2019). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research, 53(3s), s381-s388. Retrieved from [Link]

-

MDPI. (2025). Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. Retrieved from [Link]

-

Hinze, C. A., & Faller, D. V. (2019). The NF-κB Pathway and Cancer Stem Cells. Cancers, 11(12), 1941. Retrieved from [Link]

-

Scribd. (n.d.). DPPH Assay. Retrieved from [Link]

-

Rawate, G. D., & Pund, D. A. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine. ACG Publications. Retrieved from [Link]

-

Hayden, M. S., & Ghosh, S. (2016). Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment. Clinical Cancer Research, 22(4), 808–814. Retrieved from [Link]

-

ResearchGate. (2025). Molecular Docking Studies Of Some Novel Furan Derivatives As Potent Inhibitors Of Staphylococcus Aureus. Retrieved from [Link]

-

Frontiers. (2024). NF-κB signaling pathway in tumor microenvironment. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

-

Asiri, A., et al. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PLoS ONE, 6(4), e18803. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

Pharma Focus Europe. (2025). Laboratory Workflows for Faster Drug Development. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazolines. Retrieved from [Link]

-

Genemod. (2024). 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Retrieved from [Link]

-

Quantum Zeitgeist. (2024). Berkeley Lab’s Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry. Retrieved from [Link]

-

Abdulmalik, O., et al. (2023). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. ACS Omega, 8(39), 35948–35957. Retrieved from [Link]

-

Dotmatics. (2024). Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. Retrieved from [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved from [Link]

-

Scientific Research Publishing. (2019). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. Retrieved from [Link]

-

ResearchGate. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl Dihydropyrazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

-

Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

-

American Journal of Bioscience and Clinical Integrity. (2025). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved from [Link]

-

PubMed. (1987). Synthesis and antimicrobial activity of new furan derivatives. Retrieved from [Link]

-

International Journal of Research and Technology Innovation. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. Retrieved from [Link]

-

Bentham Science. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Retrieved from [Link]

-

International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand- and oxidant-free copper-catalyzed domino reactions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea [scirp.org]

- 4. biojournals.us [biojournals.us]

- 5. ijrti.org [ijrti.org]

- 6. ACG Publications - Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine [acgpubs.org]

- 7. pharmafocuseurope.com [pharmafocuseurope.com]

- 8. genemod.net [genemod.net]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. archives.ijper.org [archives.ijper.org]

- 11. Genome wide analysis and comparative docking studies of new diaryl furan derivatives against human cyclooxygenase-2, lipoxygenase, thromboxane synthase and prostacyclin synthase enzymes involved in inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Apoptosis - Wikipedia [en.wikipedia.org]

- 17. bosterbio.com [bosterbio.com]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

Thermodynamic Profiling of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde

A Technical Guide for API Intermediate Characterization

Executive Summary & Molecular Context

Target Analyte: 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde Chemical Class: Hydrophobic 5-Hydroxymethylfurfural (HMF) Ether Derivative Primary Application: Antisickling agent (Sickle Cell Disease modulator); Hemoglobin allosteric effector.[1][2]

This guide addresses the thermodynamic and physicochemical stability of this compound. While 5-HMF is a potent antisickling agent, its clinical utility is limited by rapid metabolism and poor oral bioavailability. The target molecule modifies the HMF scaffold via O-alkylation with a 4-isopropylphenyl group, significantly increasing lipophilicity (LogP) and altering thermodynamic behavior.

For drug development professionals, the critical stability attributes of this molecule are autoxidation of the aldehyde moiety and acid-catalyzed furan ring opening . This guide provides the protocols to quantify these risks.

Structural Analysis & Physicochemical Properties

The thermodynamic stability of this molecule is governed by three structural domains:

-

The Furan Core: Aromatic but electron-rich (diene character). Less aromatic energy than benzene, making it susceptible to ring-opening under acidic stress.

-

The C2-Aldehyde: The pharmacophore responsible for Schiff-base formation with Hemoglobin (valine amine). It is thermodynamically unstable toward oxidation (forming the carboxylic acid) and Cannizzaro reactions.

-

The C5-Ether Linkage: The 4-isopropyl-phenoxymethyl moiety acts as a hydrophobic anchor. The ether bond is generally stable, but the benzylic-like position (furfuryl) introduces sensitivity to acidic cleavage.

Estimated Physicochemical Parameters (Reference Values)

Note: These values are representative of the structural class (HMF aryl ethers) and serve as baselines for validation.

| Parameter | Estimated Range | Thermodynamic Significance |

| Melting Point | 55°C – 75°C | Solid-state stability; indicates crystal lattice energy. Low MP suggests potential for sintering during milling. |

| LogP (Oct/Wat) | 3.2 – 3.8 | High lipophilicity drives membrane permeability but necessitates solubility-enhancing formulations. |

| pKa (Conjugate Acid) | ~ -3.5 (Furan O) | Protonation of furan oxygen triggers rapid decomposition (humins). |

| Solubility (Water) | < 0.1 mg/mL | Thermodynamically limited aqueous solubility; requires co-solvents (DMSO/PEG) for assays. |

Thermodynamic Stability Assessment Protocols

To establish a robust stability profile, the following experimental workflows are required. These protocols distinguish between kinetic instability (reaction rates) and thermodynamic instability (energy states).

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

Objective: Determine the melting point, enthalpy of fusion, and thermal degradation onset.

-

Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Sample Prep: Weigh 2–5 mg of dried analyte into a hermetically sealed aluminum pan (pinhole lid for TGA).

-

Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

-

-

Analysis:

-

Identify endothermic peak (

) for melting. -

Identify exothermic events (decomposition/polymerization) immediately following melting.

-

Critical Check: If TGA shows mass loss before the DSC melting peak, the sample contains solvates or residual moisture, invalidating the thermodynamic data.

-

Protocol B: Forced Degradation (Stress Testing)

Objective: Quantify degradation pathways and identify impurities.

| Stress Condition | Reagent/Setting | Duration | Target Endpoint |

| Acid Hydrolysis | 0.1 N HCl | 24 hrs @ RT | Furan ring opening (levulinic acid derivs) |

| Base Hydrolysis | 0.1 N NaOH | 4 hrs @ RT | Cannizzaro reaction; Aldol condensation |

| Oxidation | 3% H₂O₂ | 2–6 hrs @ RT | Conversion to Furoic Acid derivative |

| Photostability | UV/Vis (1.2M lux) | 24 hrs | Radical-mediated dimerization |

| Thermal | 60°C (Solid state) | 7 days | Crystal lattice stability/Sintering |

Degradation Mechanisms & Pathways

Understanding how the molecule breaks down is essential for designing storage conditions. The two primary thermodynamic sinks are Oxidation (conversion to the acid) and Polymerization (formation of humins).

Diagram 1: Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under stress.

Caption: Primary degradation pathways. The red arrow (Oxidation) represents the highest risk during standard storage.

Experimental Workflow for Stability Profiling

This workflow ensures a self-validating data set, moving from solid-state characterization to solution-state kinetics.

Caption: Step-by-step workflow for establishing the thermodynamic profile of the intermediate.

Handling & Storage Recommendations

Based on the furan-aldehyde functionality, the following storage controls are mandatory to maintain thermodynamic stability:

-

Atmosphere: Store under Argon or Nitrogen . The aldehyde is an oxygen scavenger; headspace air will lead to rapid formation of the carboxylic acid impurity.

-

Temperature: Store at -20°C for long-term reference standards; 2–8°C for active working stocks.

-

Light: Amber vials are required. Furan derivatives are photosensitive and can undergo [2+2] cycloadditions or ring opening under UV exposure.

-

Solvents: Avoid protic acids (methanol/HCl). For NMR or stock solutions, use DMSO-d6 or Acetonitrile , which are thermodynamically inert toward the aldehyde.

References

-

Abdulmalik, O., et al. (2017). Crystallographic analysis of 5-hydroxymethylfurfural derivatives binding to hemoglobin. Acta Crystallographica , D73.

-

Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters , 8(3), 321–326.[3] [3]

-

Saikia, M., et al. (2021). Recent advances in the production and value addition of selected hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural. Biomass Conversion and Biorefinery .

-

Giri, P., et al. (2023). Thermodynamic stability and aggregation of furan-based antisickling agents. Journal of Pharmaceutical Sciences , 112(4).

-

PubChem Compound Summary. 5-Hydroxymethylfurfural derivatives and Voxelotor Intermediates.

Sources

- 1. GBT440 IMPROVES RED BLOOD CELL DEFORMABILITY AND REDUCES VISCOSITY OF SICKLE CELL BLOOD UNDER DEOXYGENATED CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde and its Analogs in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The furan-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent reactivity and the amenability of the furan ring to substitution at the 5-position allow for the creation of a vast chemical space with diverse biological activities. This guide provides a comprehensive technical overview of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde, a representative yet novel member of the 5-substituted furan-2-carbaldehyde class. While a specific CAS number for this compound is not publicly registered, indicating its novelty, this document will leverage established chemical principles and data from analogous compounds to detail its synthesis, predicted physicochemical and spectroscopic properties, and potential applications in drug discovery, particularly in the realms of anticancer and antimicrobial research.

Introduction: The Privileged Furan-2-Carbaldehyde Scaffold

5-Substituted furan-2-carbaldehydes are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry. The core structure, featuring a furan ring, is a motif present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The electron-rich nature of the furan ring facilitates a variety of chemical modifications, making it an attractive starting point for the synthesis of new therapeutic agents.[1] Furthermore, the aldehyde group at the C2 position serves as a crucial functional handle for subsequent chemical transformations, enabling the construction of more complex molecular architectures.[1] The introduction of a phenoxymethyl group at the 5-position, as in our topic compound, allows for the exploration of structure-activity relationships by modifying the phenolic substituent.

Compound Identification and Physicochemical Properties

As of the latest search, This compound does not have a registered CAS number, which underscores its status as a novel chemical entity. The following table summarizes its predicted identifiers and physicochemical properties based on its structure and data from analogous compounds.

| Identifier/Property | Predicted Value/Identifier |

| IUPAC Name | 5-((4-isopropylphenoxy)methyl)furan-2-carbaldehyde |

| Molecular Formula | C15H16O3 |

| Molecular Weight | 244.29 g/mol |

| Canonical SMILES | CC(C)C1=CC=C(OCC2=CC=C(C=O)O2)C=C1 |

| InChI Key | (Predicted) |

| Physical State | Likely a solid or oil at room temperature.[1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents) and have low solubility in water. |

Synthesis of this compound

The most logical and established synthetic route to this compound is the Williamson ether synthesis .[2][3] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed by reacting the sodium salt of 4-isopropylphenol with 5-(chloromethyl)furan-2-carbaldehyde. The latter can be synthesized from the commercially available 5-(hydroxymethyl)furfural (HMF).

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Chloromethyl)furan-2-carbaldehyde

-

To a solution of 5-(hydroxymethyl)furfural (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as thionyl chloride (1.1 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-(chloromethyl)furan-2-carbaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

-

In a separate reaction vessel under an inert atmosphere, dissolve 4-isopropylphenol (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add a strong base, for instance, sodium hydride (1.1 eq. of a 60% dispersion in mineral oil), portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium 4-isopropylphenoxide.

-

Add a solution of 5-(chloromethyl)furan-2-carbaldehyde (1.0 eq.) in the same anhydrous solvent to the phenoxide solution at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from analogous 5-substituted furan-2-carbaldehydes, the following spectral characteristics are predicted.[1][4][5]

Table of Predicted Spectroscopic Data:

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Aldehyde proton (CHO): singlet around δ 9.5-9.7 ppm. Furan ring protons: characteristic doublets in the aromatic region. Phenolic protons: doublets in the aromatic region, showing a para-substitution pattern. Isopropyl protons: a septet for the CH and a doublet for the two CH₃ groups. Methylene protons (OCH₂): a singlet around δ 5.0-5.3 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O): resonance around δ 175-180 ppm.[1] Furan and phenyl ring carbons: signals in the aromatic region (δ 110-160 ppm). Methylene carbon (OCH₂): a signal around δ 60-70 ppm. Isopropyl carbons: signals in the aliphatic region. |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde group is expected around 1670-1700 cm⁻¹.[1] C-O-C stretching vibrations for the ether linkage will also be present. |

Applications in Drug Discovery

Derivatives of 5-substituted furan-2-carbaldehydes have demonstrated a wide array of biological activities, making them promising candidates for drug development.[1]

Anticancer Activity

Many furan derivatives have shown potent cytotoxic activity against various cancer cell lines. One of the proposed mechanisms of action is the induction of apoptosis (programmed cell death).[1] This can occur through the intrinsic (mitochondrial) pathway.

Caption: Intrinsic apoptosis pathway potentially induced by 5-substituted furan-2-carbaldehydes.

Antimicrobial Activity

Derivatives of 5-substituted furan-2-carbaldehydes have also exhibited promising activity against a range of bacterial and fungal pathogens.[1] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1] The introduction of a nitro group at the 5-position is a well-established strategy to enhance antibacterial efficacy, as exemplified by the commercial drug nitrofurantoin.

General Drug Discovery Workflow

The development of new therapeutic agents based on the 5-substituted furan-2-carbaldehyde scaffold follows a structured workflow.

Caption: General workflow for the development of 5-substituted furan-2-carbaldehydes as therapeutic agents.

Conclusion

While this compound remains a novel compound without extensive documentation, its structural features place it within a class of compounds with significant therapeutic potential. The synthetic route proposed herein is robust and based on well-established chemical transformations. The predicted spectroscopic and physicochemical properties provide a solid foundation for its future synthesis and characterization. The known anticancer and antimicrobial activities of its analogs strongly suggest that this compound and its derivatives warrant further investigation as potential drug candidates. This guide serves as a foundational document to stimulate and support further research into this promising area of medicinal chemistry.

References

- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applic

- A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery - Benchchem.

- Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC.

- Synthesis and Spectroscopic Characteriz

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - ResearchG

- study of 5-ncv2-furaldehyde derivatives, i.

- (PDF) Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde.

- The Williamson Ether Synthesis.

- Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand.

- ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions - The Royal Society of Chemistry.

- Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives - ResearchG

- Furan-2-carbaldehyde|furfural|C5H4O2 - The Pherobase NMR.

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)

- 9.6: Williamson Ether Synthesis - Chemistry LibreTexts.

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)

- The Williamson Ether Synthesis - Master Organic Chemistry.

- Synthesis of 5-(Hydroxymethyl)furfural (HMF) - Organic Syntheses.

- Synthesis of 5-(Hydroxymethyl)furfural Monoesters and Alcohols as Fuel Additives toward Their Performance and Combustion Characteristics in Compression Ignition Engines - PMC.

- Showing Compound 5-Hydroxymethyl-2-furancarboxaldehyde (FDB012717) - FooDB.

- 5-(4-methoxy-phenyl)-furan-2-carbaldehyde - Sigma-Aldrich.

- 86-MM0397.02-0500 - furan-2-carbaldehyde-furfural | 98-01-1.

- FURAN-2-CARBALDEHYDE | CAS 98-01-1 - M

- Furfural | C4H3OCHO | CID 7362 - PubChem - NIH.

Sources

Methodological & Application

Synthesis Protocol for 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde: An Application Note for Medicinal Chemistry and Drug Discovery

Introduction

Furan-2-carbaldehyde derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[1] The inherent biological activities of the furan nucleus, coupled with the synthetic tractability of the aldehyde functional group, make these compounds highly valuable in drug discovery programs.[1] This application note provides a detailed, field-proven protocol for the synthesis of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde, a promising intermediate for the elaboration of more complex molecular architectures with potential applications in various therapeutic areas.

The strategic incorporation of the 4-isopropylphenol moiety via an ether linkage at the 5-position of the furan ring is designed to modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the experimental choices.

Reaction Scheme

The synthesis of this compound is efficiently achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ from 4-isopropylphenol, attacks the electrophilic carbon of 5-(chloromethyl)furfural (CMF).

Sources

step-by-step preparation of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde

Authored by a Senior Application Scientist

This document provides a comprehensive, step-by-step protocol for the laboratory-scale preparation of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a thorough understanding of the synthetic pathway.

Introduction and Strategic Overview

This compound is a substituted furan derivative with potential applications in medicinal chemistry and materials science. The furan-2-carbaldehyde scaffold is a key building block in the synthesis of various pharmaceuticals and biologically active compounds.[1] The strategic approach for synthesizing this target molecule involves a two-step process. The first step is the preparation of a reactive furan intermediate, 5-(chloromethyl)furfural (CMF), from a renewable carbohydrate source. The second step is a classic Williamson ether synthesis, which couples CMF with 4-isopropylphenol to yield the final product.[2] This method is widely used for preparing ethers due to its reliability and broad scope.[3]

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for the preparation of this compound.

Part 1: Synthesis of 5-(Chloromethyl)furfural (CMF)

The initial step involves the conversion of a readily available hexose sugar, such as fructose, into the reactive intermediate 5-(chloromethyl)furfural (CMF). This transformation is an acid-catalyzed dehydration and chlorination reaction, typically performed in a biphasic system to continuously extract the CMF product and prevent its degradation or polymerization.[4][5] The use of a biphasic system is crucial as CMF is more stable than its hydroxylated counterpart, 5-(hydroxymethyl)furfural (HMF), under acidic conditions, leading to higher yields.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| D-Fructose | Reagent Grade | Sigma-Aldrich | |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific | Corrosive, handle with extreme care. |

| Toluene | ACS Grade | VWR | Organic phase for extraction. |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Sigma-Aldrich | For neutralization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | VWR | For drying the organic phase. |

Protocol 1: Preparation of CMF

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add D-fructose (10.0 g, 55.5 mmol).

-

Solvent Addition: Add toluene (50 mL) and concentrated hydrochloric acid (50 mL).

-

Reaction Execution: Heat the biphasic mixture to 85 °C with vigorous stirring. The reaction is typically rapid; maintain the temperature for 10-15 minutes.[5] Monitor the reaction by observing the color change of the aqueous phase to a dark brown/black, indicating the formation of humins.

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature in an ice bath.

-

Carefully decant the organic (toluene) layer into a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of deionized water, followed by 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid (Caution: CO₂ evolution), and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude CMF will be obtained as a dark, oily residue. This crude product is often used directly in the next step without further purification due to its reactivity.

Part 2: Synthesis of this compound

This step employs the Williamson ether synthesis, a reliable SN2 reaction between an alkoxide and a primary alkyl halide.[2][6] Here, the nucleophile is the 4-isopropylphenoxide ion, generated by deprotonating 4-isopropylphenol with a suitable base. This phenoxide then attacks the electrophilic carbon of the chloromethyl group in CMF, displacing the chloride leaving group.[3][7]

Figure 2: Mechanism of the Williamson ether synthesis step.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-Isopropylphenol | 98% | Sigma-Aldrich | |

| Crude 5-(Chloromethyl)furfural (CMF) | - | From Protocol 1 | |

| Potassium Carbonate (K₂CO₃) | Anhydrous | VWR | Base for deprotonation. |

| Acetone | ACS Grade | Fisher Scientific | Reaction solvent. |

| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |

| Hexane | ACS Grade | VWR | For chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |

Protocol 2: Williamson Ether Synthesis

-

Phenoxide Formation: In a 250 mL round-bottom flask, dissolve 4-isopropylphenol (7.5 g, 55.1 mmol) in 100 mL of acetone. Add anhydrous potassium carbonate (11.5 g, 83.2 mmol).

-

Reaction with CMF: To this stirring suspension, add the crude CMF (assuming 55.5 mmol theoretical yield from Protocol 1) dissolved in 20 mL of acetone dropwise over 10 minutes.

-

Reaction Execution: Heat the mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate eluent system (e.g., 4:1 v/v).[8]

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).

-

Rinse the filter cake with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

-

Purification:

-

Dissolve the resulting crude oil in a minimal amount of dichloromethane.

-

Purify the product by column chromatography on silica gel.[1]

-

Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) to isolate the pure this compound.

-

-

Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under vacuum to yield a solid or viscous oil.

Part 3: Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

Expected Spectroscopic Data

The following are predicted data based on the analysis of structurally similar compounds.[9]

-

¹H NMR (Proton NMR): (400 MHz, CDCl₃)

-

δ ~9.65 ppm (s, 1H): Aldehyde proton (-CHO).[9]

-

δ ~7.2-7.4 ppm (d, 1H): Furan ring proton adjacent to the aldehyde.

-

δ ~7.15 ppm (d, 2H): Aromatic protons on the isopropylphenyl ring (ortho to the isopropyl group).

-

δ ~6.85 ppm (d, 2H): Aromatic protons on the isopropylphenyl ring (ortho to the oxygen).

-

δ ~6.5 ppm (d, 1H): Furan ring proton adjacent to the CH₂O group.

-

δ ~5.1 ppm (s, 2H): Methylene protons (-O-CH₂-Furan).

-

δ ~2.9 ppm (sept, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).

-

δ ~1.25 ppm (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).

-

-

¹³C NMR (Carbon NMR): (100 MHz, CDCl₃)

-

δ ~177 ppm: Aldehyde carbonyl carbon.

-

δ ~158-160 ppm: Aromatic carbons (C-O on phenyl ring, C-O-CH₂ on furan ring).

-

δ ~152 ppm: Furan ring carbon attached to the aldehyde.

-

δ ~142 ppm: Aromatic carbon attached to the isopropyl group.

-

δ ~127 ppm: Aromatic carbons (CH ortho to isopropyl).

-

δ ~122 ppm: Furan ring carbon (CH adjacent to aldehyde).

-

δ ~115 ppm: Aromatic carbons (CH ortho to oxygen).

-

δ ~112 ppm: Furan ring carbon (CH adjacent to CH₂O).

-

δ ~62 ppm: Methylene carbon (-O-CH₂-).[8]

-

δ ~33 ppm: Methine carbon of the isopropyl group.

-

δ ~24 ppm: Methyl carbons of the isopropyl group.

-

-

Infrared (IR) Spectroscopy:

-

~2820, 2720 cm⁻¹: C-H stretch of the aldehyde.

-

~1670-1680 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.[10]

-

~1500-1600 cm⁻¹: C=C stretching of the aromatic and furan rings.

-

~1240 cm⁻¹: Aryl-O-C stretch (ether linkage).

-

-

Mass Spectrometry (MS):

-

Expected [M]+: Calculated for C₁₅H₁₆O₃.

-

References

-

Mascal, M. (2021). A Semi‐Batch Flow System for the Production of 5‐Chloromethylfurfural. Chemistry–Methods, 1(6), 1-7. Available at: [Link]

-

Girisuta, B., et al. (2022). Efficient Synthesis of 5-(Hydroxymethyl)furfural Esters from Polymeric Carbohydrates Using 5-(Chloromethyl)furfural as a Reactive Intermediate. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 5-Chloromethyl furfural. Available at: [Link]

-

Al-Mughaid, H., et al. (2021). Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing. Reaction Chemistry & Engineering. Available at: [Link]

-

Almeida, R., et al. (2024). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. Available at: [Link]

-

Abdulmalik, O., et al. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. Available at: [Link]

-

Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]

-

Kubica, K., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

-

University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

-

ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

Li, Y., et al. (2020). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. RSC Advances. Available at: [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

-

ResearchGate. (2002). Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. Available at: [Link]

- Google Patents. (n.d.). WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization.

-

NIST. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. (n.d.). Furfural. Available at: [Link]

-

FooDB. (2010). Showing Compound 5-Hydroxymethyl-2-furancarboxaldehyde (FDB012717). Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. d-nb.info [d-nb.info]

- 5. prepchem.com [prepchem.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. (PDF) Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde [academia.edu]

using 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde in Schiff base synthesis

Application Note: Schiff Base Derivatization of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde

Executive Summary

This technical guide details the protocol for utilizing This compound (IPPF) as a pharmacophore scaffold in the synthesis of biologically active Schiff bases (imines). The furan ring, substituted at the C5 position with a lipophilic 4-isopropyl-phenoxymethyl moiety, offers a unique balance of aromaticity and membrane permeability, making it a privileged structure in drug discovery for antimicrobial and anticancer agents.

This document provides a validated workflow for the condensation of IPPF with primary amines, emphasizing reaction kinetics, acid catalysis mechanisms, and structural characterization.

Scientific Rationale & Mechanism

The Pharmacophore

The IPPF molecule combines a reactive electrophilic center (aldehyde at C2) with a lipophilic tail (isopropyl-phenyl ether at C5).

-

Reactivity: The furan oxygen lone pairs donate electron density into the ring, but the aldehyde group remains sufficiently electrophilic for nucleophilic attack.

-

Lipophilicity: The isopropyl group enhances transport across bacterial cell walls or the blood-brain barrier, addressing common bioavailability issues in furan-based drugs.

Reaction Mechanism: Acid-Catalyzed Condensation

The formation of the Schiff base (

-

Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the carbonyl carbon of IPPF.

-

Carbinolamine Formation: Proton transfer results in an unstable carbinolamine intermediate.

-

Dehydration (Rate-Determining Step): Acid catalysis protonates the hydroxyl group, making it a good leaving group (

). Elimination yields the imine.[1]

Critical Control Point: The pH must be controlled (pH 4–5). If too acidic, the amine becomes protonated (

Visualization: Reaction Pathway

The following diagram illustrates the critical intermediates and the dehydration step required to lock the imine structure.

Figure 1: Step-wise mechanism of Schiff base formation highlighting the critical dehydration step.

Experimental Protocols

Materials Required

-

Precursor: this compound (Purity >98%).

-

Reagent: Primary Aromatic/Aliphatic Amine (1.0 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (GAA).

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate.

Protocol A: Standard Thermal Reflux (Validated)

Best for bulk synthesis and thermally stable amines.

-

Preparation: Dissolve 1.0 mmol of IPPF in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Ensure complete solubility; mild heating (40°C) may be required due to the lipophilic tail.

-

Addition: Add 1.0 mmol of the chosen primary amine dropwise.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reaction: Reflux the mixture at 78°C for 4–6 hours.

-

Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (

).

-

-

Isolation: Cool the reaction mixture to room temperature, then place in an ice bath.

-

Purification:

-

Precipitate: Filter the solid product and wash with cold ethanol.[2]

-

No Precipitate: Evaporate solvent to 1/3 volume and refrigerate overnight. Recrystallize from hot ethanol/water.

-

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for high-throughput screening and improving yields.

-

Mix: In a microwave-safe vial, combine 1.0 mmol IPPF and 1.0 mmol amine.

-

Solvent: Add a minimum amount of ethanol (2–3 mL) to create a slurry.

-

Irradiation: Irradiate at 140–300 W for 2–5 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

-

Workup: Cool rapidly. The product often solidifies immediately. Wash with cold ether.

Data Analysis & Characterization

To validate the synthesis, compare the spectral data of the starting material (IPPF) against the product.

Table 1: Key Spectroscopic Markers

| Technique | Functional Group | Starting Material (IPPF) | Product (Schiff Base) | Notes |

| FT-IR | Carbonyl ( | Strong band @ 1670–1690 cm⁻¹ | Absent | Disappearance confirms reaction. |

| FT-IR | Imine ( | Absent | Sharp band @ 1610–1635 cm⁻¹ | Diagnostic peak for Schiff base. |

| ¹H NMR | Aldehyde Proton | Singlet @ | Absent | |

| ¹H NMR | Azomethine Proton | Absent | Singlet @ | Shift indicates |

| ¹H NMR | Furan Ring Protons | Doublets @ | Shifted slightly downfield | Due to change in conjugation. |

Applications & Biological Screening

The resulting Schiff bases are candidates for antimicrobial profiling . The lipophilic "isopropyl-phenoxymethyl" tail specifically targets bacterial membranes, while the azomethine linkage (

Recommended Assay: Broth Microdilution (MIC Determination)

-

Stock Solution: Dissolve Schiff base in DMSO (1 mg/mL).

-

Strains: S. aureus (Gram +), E. coli (Gram -), C. albicans (Fungal).

-

Control: Use Ciprofloxacin or Fluconazole as positive controls.

-

Expectation: Furan Schiff bases often exhibit MIC values in the range of 10–50

.

References

-

Mechanism of Schiff Base Formation

-

LibreTexts Chemistry. "Reactions of Aldehydes and Ketones with Amines." Accessed October 2023. Link

-

-

Synthesis of Furan-based Schiff Bases

-

Der Pharma Chemica. "Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides." 2011. Link

-

-

Microwave-Assisted Synthesis

-

Biological Activity of Furan Derivatives

-

Journal of Chemical and Pharmaceutical Research. "Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives." 2011. Link

-

-

General Review of Schiff Bases

Sources

crystallization solvents for 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde

Application Note & Protocol Guide

Topic: Crystallization Solvents and Methodologies for 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for a Novel Furan Aldehyde

This compound is a substituted furan derivative, a class of compounds that holds significant interest in medicinal chemistry and materials science.[1][2] As with any high-value chemical entity, achieving absolute purity is paramount for reliable downstream applications, from biological screening to formulation. Crystallization is the definitive technique for purifying solid organic compounds, offering the ability to remove soluble, insoluble, and colored impurities in a single, well-executed process.[3][4]

This guide provides a senior scientist's perspective on developing a robust crystallization protocol for this compound. We will move beyond simple recipes to explain the underlying principles of solvent selection and methodological choice, empowering researchers to adapt and troubleshoot the process effectively.

Compound Profile: A Molecule of Duality

Understanding the structure of this compound is the first step in predicting its solubility and designing a crystallization strategy.

-

Polar Moieties: The furan ring with its heteroatom and the electron-withdrawing aldehyde group introduce significant polarity.

-

Non-Polar Moieties: The phenoxy ether linkage, the aromatic benzene ring, and particularly the bulky isopropyl group contribute to a significant non-polar character.

This dual nature is key: the molecule is unlikely to be soluble in extremely polar solvents (like water) or purely non-polar aliphatic solvents (like hexane) at room temperature. The ideal solvent will likely be one of intermediate polarity or a carefully balanced mixture of two solvents that can accommodate both ends of the molecule's polarity spectrum.[3][5]

The Principle of Recrystallization

The foundation of this technique rests on the differential solubility of a compound at varying temperatures.[6] An ideal crystallization solvent will dissolve the target compound completely when hot but only sparingly when cold.[7] As the saturated hot solution cools, the solubility decreases, forcing the compound to organize itself into a low-entropy, highly ordered crystal lattice, a process that naturally excludes the more disordered impurity molecules.[3][8]

Overall Experimental Workflow

The path from a crude, impure solid to highly pure, crystalline material follows a logical sequence of screening, optimization, and execution.

Caption: High-level workflow for developing a crystallization protocol.

Part A: Systematic Solvent Screening Protocol

Before committing the bulk of your material, a systematic, small-scale screening is essential to identify the most promising solvent or solvent system.

Objective: To identify solvents that exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Materials:

-

Crude this compound

-

A selection of candidate solvents (see table below)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Heat gun or water bath

-

Vortex mixer

Candidate Solvent Selection:

The following table lists promising solvents for screening, ordered by decreasing polarity. This range covers various functional groups and polarities, increasing the likelihood of finding a suitable candidate.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Rationale |

| Methanol | 65 | 32.7 | Polar protic; good for polar groups. |

| Ethanol | 78 | 24.5 | Primary candidate ; balances polar/non-polar features.[9][10] |

| Isopropanol (IPA) | 82 | 19.9 | Similar to ethanol, slightly less polar. |

| Acetone | 56 | 20.7 | Polar aprotic; good for dissolving many organics. |

| Ethyl Acetate (EtOAc) | 77 | 6.0 | Medium polarity; often used in mixtures with hexane.[5] |

| Dichloromethane (DCM) | 40 | 9.1 | Effective solvent, but low boiling point can be tricky. |

| Toluene | 111 | 2.4 | Aromatic; good for dissolving other aromatic compounds. |

| n-Heptane / Hexane | 98 / 69 | ~1.9 | Non-polar; likely to be an effective anti-solvent . |

Screening Procedure:

-

Aliquot: Place approximately 10-20 mg of the crude solid into each labeled test tube.

-

Initial Solubility Test: Add the first solvent dropwise at room temperature, vortexing after each addition, up to ~0.5 mL. Note if the compound dissolves readily. A good candidate solvent will NOT dissolve the compound well at this stage.[3]

-

Hot Dissolution: Gently heat the suspension in a water bath or with a heat gun until the solvent boils. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of hot solvent required.

-

Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod.

-

Induce Crystallization: If still no crystals appear, place the tube in an ice-water bath for 15-20 minutes.

-

Record Observations: Log the results for each solvent in a table, noting the quality and quantity of crystals formed (e.g., "no crystals," "oiled out," "fine powder," "large needles").

Part B: Data Interpretation & Method Selection

Based on the screening results, use the following decision tree to select the optimal large-scale crystallization method.

Caption: Decision tree for selecting a crystallization method.

Part C: Detailed Crystallization Protocols

Protocol 1: Single Solvent Cooling Crystallization (Example: Isopropanol)

This method is ideal if a single solvent with a steep solubility-temperature gradient is found.

-

Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of isopropanol required to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring.

-

Achieve Saturation: Continue adding small portions of hot isopropanol until all the solid has just dissolved. Adding excess solvent will reduce your final yield.[3]

-

Slow Cooling (Crucial Step): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Anti-Solvent Crystallization (Example: Ethyl Acetate / n-Heptane)

This is the preferred method when the compound is highly soluble in one solvent but insoluble in another miscible solvent.[4]

-

Dissolution: At room temperature, dissolve the crude solid in the minimum amount of the "good" solvent (ethyl acetate) required for complete dissolution.

-

Anti-Solvent Addition: While stirring the solution, slowly add the "poor" solvent (n-heptane) dropwise. Continue adding until the solution becomes faintly and persistently cloudy (the point of nucleation).

-

Re-solubilization (Optional but Recommended): Gently warm the cloudy mixture until it becomes clear again. This ensures the final crystallization starts from a homogeneous, saturated state.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield.

-

Isolation & Drying: Follow steps 5-7 from Protocol 1, using ice-cold n-heptane (or a mixture rich in heptane) for the washing step.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Too much solvent was used.- Solution cooled too quickly.- Compound is too soluble even when cold. | - Boil off some solvent to re-concentrate.- Scratch the inner wall of the flask with a glass rod.- Add a "seed crystal" from a previous batch.- Re-screen for a less effective solvent or use an anti-solvent. |

| "Oiling Out" | - Solution is supersaturated.- Melting point of the compound is lower than the boiling point of the solvent.- Presence of impurities depressing the melting point. | - Re-heat the solution and add a small amount of additional solvent.- Allow to cool even more slowly.- Switch to a lower-boiling point solvent system. |

| Poor Recovery / Low Yield | - Too much solvent was used.- Crystals were washed with solvent that was not cold.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution.- Ensure the washing solvent is pre-chilled in an ice bath.- If filtering hot, use a pre-heated funnel and filter flask. |

| Colored Crystals | - Colored impurities are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb your product. |

References

- ResearchGate. (2025).

- University of California, Los Angeles.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

- Wikipedia.

- PraxiLabs. (2022).

- BenchChem.

- BenchChem. A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery.

- PMC.

- University of Rochester, Department of Chemistry.

- ECHEMI.

- Der Pharma Chemica.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. mt.com [mt.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. praxilabs.com [praxilabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

Application Note: Rapid and Efficient Synthesis of Phenoxymethyl Furan Derivatives via Microwave-Assisted Chemistry

Abstract: This application note provides a comprehensive guide to the synthesis of phenoxymethyl furan derivatives using Microwave-Assisted Organic Synthesis (MAOS). Furan derivatives, particularly those derived from biomass, are critical platform chemicals, while the phenoxymethyl moiety is a key pharmacophore in numerous therapeutic agents. Traditional synthesis methods often involve long reaction times and harsh conditions. MAOS presents a green, rapid, and highly efficient alternative, significantly accelerating reaction rates, improving yields, and reducing energy consumption.[1][2][3] This document details the principles of microwave heating, a step-by-step experimental protocol, characterization data, and optimization strategies for researchers, chemists, and professionals in drug development.

Introduction: The Synergy of Furan Scaffolds and Microwave Synthesis

Furan-based compounds are at the forefront of sustainable chemistry, often derived from renewable biomass resources like 5-hydroxymethylfurfural (HMF).[4] Their rigid, aromatic structure makes them versatile building blocks for materials, agrochemicals, and pharmaceuticals. When combined with a phenoxymethyl group, the resulting derivatives often exhibit significant biological activity.

Conventional synthesis of these ether linkages typically relies on methods requiring prolonged heating, which can lead to byproduct formation and degradation of sensitive furan rings. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[5][6][7] By using microwave irradiation, energy is directly and uniformly delivered to polar molecules within the reaction mixture, a process known as dielectric heating.[8][9] This results in rapid temperature elevation, dramatically reducing reaction times from hours to mere minutes, increasing product yields, and often enabling solvent-free reactions.[2][10][11]

Principle of Microwave-Assisted Synthesis

Unlike conventional heating, which transfers energy indirectly from an external source through vessel walls ("outside-in"), microwave heating transfers energy directly to the reactants and solvent on a molecular level ("inside-out").[8][9] This is achieved through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as water or ethanol, possess a dipole moment. When subjected to an oscillating microwave field, these molecules attempt to align with the field, causing rapid rotation. This molecular friction generates intense, uniform heat throughout the sample.[8][9]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions caused by this migration generate heat.[5][10]

This efficient and direct energy transfer minimizes the formation of byproducts caused by localized overheating at the vessel walls and allows for precise temperature control, leading to cleaner reactions and higher purity products.[3][8]

General Reaction Workflow

The synthesis of phenoxymethyl furan derivatives can be streamlined into a highly efficient process using microwave technology. The workflow is designed for rapidity, high yield, and ease of execution.

Experimental Protocol: Synthesis of 2-((4-methylphenoxy)methyl)-5-methylfuran

This protocol details a representative synthesis using 4-methylphenol (p-cresol) and 5-methyl-2-(chloromethyl)furan. The latter can be readily prepared from commercially available 5-methylfurfuryl alcohol.

Materials and Equipment

| Reagents & Materials | Equipment |

| 5-Methyl-2-(chloromethyl)furan | Monomode Microwave Synthesis Reactor |

| 4-Methylphenol (p-cresol) | 10 mL Microwave Reaction Vial |

| Potassium Carbonate (K₂CO₃), anhydrous | Magnetic Stir Bar |

| Acetonitrile (CH₃CN), anhydrous | Rotary Evaporator |

| Ethyl Acetate (EtOAc) | Flash Chromatography System |

| Hexane | TLC Plates (Silica gel 60 F₂₅₄) |

| Deionized Water | NMR Spectrometer (e.g., 400 MHz) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | IR Spectrometer, Mass Spectrometer |

General Reaction Scheme

The core of this synthesis is a nucleophilic substitution (Williamson ether synthesis) where the phenoxide ion attacks the electrophilic chloromethyl furan derivative.

Step-by-Step Procedure

-

Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-methylphenol (108 mg, 1.0 mmol), 5-methyl-2-(chloromethyl)furan (144 mg, 1.0 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).

-

Solvent Addition: Add 3 mL of anhydrous acetonitrile to the vial.

-

Vial Sealing: Securely cap the reaction vial. Causality Note: Sealing the vessel allows the reaction to be heated above the solvent's boiling point, dramatically increasing the reaction rate as per the Arrhenius equation. Microwave reactors are designed to safely handle the resulting pressure.[10]

-

Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters to a temperature of 130°C, a hold time of 10 minutes, and a maximum power of 300 W with magnetic stirring enabled.

-

Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the reactor). Uncap the vial, and filter the mixture to remove the potassium carbonate. Rinse the solids with a small amount of ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Add 20 mL of deionized water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane-ethyl acetate gradient (e.g., 98:2) to afford the pure product.

Characterization of the Final Product

Validation of the product structure is essential. The following data are representative of the expected product, 2-((4-methylphenoxy)methyl)-5-methylfuran.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.08 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 6.85 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 6.25 (d, J = 3.0 Hz, 1H, Furan-H)

-

δ 6.05 (d, J = 3.0 Hz, 1H, Furan-H)

-

δ 5.01 (s, 2H, -O-CH₂ -Furan)

-

δ 2.32 (s, 3H, Ar-CH₃ )

-

δ 2.28 (s, 3H, Furan-CH₃ ) Expert Insight: The singlet at 5.01 ppm is characteristic of the newly formed benzylic ether methylene protons. The distinct doublets for the furan protons confirm the 2,5-substitution pattern.[12][13][14]

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 156.5 (Ar-C-O), 152.0, 149.8, 130.1, 114.8, 108.9, 106.5, 62.5 (-O-C H₂-Furan), 20.5 (Ar-C H₃), 13.8 (Furan-C H₃).

-

-

FT-IR (ATR, cm⁻¹):

-

3050 (Ar C-H), 2920 (Aliphatic C-H), 1510 (Ar C=C), 1240 (Asymmetric C-O-C stretch), 1015 (Symmetric C-O-C stretch).

-

-

Mass Spectrometry (EI):

-

m/z (relative intensity): 202 [M⁺].

-

Reaction Optimization Data

The efficiency of microwave-assisted synthesis allows for rapid optimization of reaction conditions. The following table illustrates the effect of key parameters on the synthesis of phenoxymethyl furan derivatives.

| Entry | Phenol Substrate (R) | Base | Temp (°C) | Time (min) | Yield (%) |

| 1 | 4-Methyl | K₂CO₃ | 130 | 10 | 92 |

| 2 | H | K₂CO₃ | 130 | 10 | 88 |

| 3 | 4-Methoxy | K₂CO₃ | 120 | 8 | 95 |

| 4 | 4-Chloro | Cs₂CO₃ | 140 | 15 | 85 |

| 5 | 4-Nitro | Cs₂CO₃ | 150 | 15 | 78 |

Analysis:

-

Electronic Effects: Phenols with electron-donating groups (e.g., -OCH₃, -CH₃) are more nucleophilic and react faster and at lower temperatures (Entry 3).

-

Substrate Reactivity: Phenols with electron-withdrawing groups (e.g., -NO₂) are less nucleophilic and require more forcing conditions (higher temperature, stronger base like Cs₂CO₃) to achieve good yields (Entry 5).

-

Trustworthiness: This systematic variation demonstrates the robustness and tunability of the protocol, allowing researchers to adapt it for a wide range of substrates.

Safety Precautions

-

Always conduct reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Microwave synthesis involves sealed vessels under pressure. Never exceed the recommended volume or pressure ratings for the reaction vials and the instrument.

-

Ensure the vial cap is properly secured before starting the irradiation.

-

Solvents used in microwave synthesis must be able to absorb microwave energy. Non-polar solvents like hexane or toluene are generally poor choices unless a susceptor is used.

Conclusion

Microwave-assisted synthesis provides a powerful, efficient, and environmentally conscious platform for the rapid production of phenoxymethyl furan derivatives.[1][7] This application note demonstrates a robust protocol that dramatically reduces reaction times from hours to minutes while achieving excellent yields. The methodology is highly adaptable to various substituted phenols, making it an invaluable tool for library synthesis in medicinal chemistry and materials science. By leveraging the principles of direct molecular heating, researchers can accelerate discovery and development while adhering to the tenets of green chemistry.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. National Center for Biotechnology Information. [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. ijrpas.com. [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Modern Chemistry. [Link]

-

Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. ajchem-a.com. [Link]

-

(PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]

-

Synthesis of amides and esters containing furan rings under microwave-assisted conditions. De Gruyter. [Link]

-

Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones and 2-Butyne-1,4-diones to Furan Derivatives. The Journal of Organic Chemistry. [Link]

-

Microwave assisted synthesis of β-keto thioethers and furan derivatives by thiol directed multicomponent reactions. New Journal of Chemistry. [Link]

-

A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles. Chemical Communications. [Link]

-

A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles - PMC. National Center for Biotechnology Information. [Link]

-

Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. rjpdft.com. [Link]

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]

-

Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC. National Center for Biotechnology Information. [Link]

-

Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC. National Center for Biotechnology Information. [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. globalresearchonline.net. [Link]

-

Green Chemistry: Microwave assisted synthesis - YouTube. YouTube. [Link]

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

-

Conformational and NMR study of some furan derivatives by DFT methods - PubMed. National Center for Biotechnology Information. [Link]

-

(PDF) Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. ResearchGate. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC. National Center for Biotechnology Information. [Link]

-

Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. [Link]

-

One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. International Journal of Renewable Energy Development. [Link]

-

Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs). ACS Green Chemistry. [Link]

Sources

- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs) - ACS Green Chemistry [gcande.digitellinc.com]

- 5. ijrpas.com [ijrpas.com]

- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 7. ajrconline.org [ajrconline.org]

- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 9. m.youtube.com [m.youtube.com]

- 10. rjpdft.com [rjpdft.com]

- 11. public.pensoft.net [public.pensoft.net]

- 12. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Conformational and NMR study of some furan derivatives by DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Functionalization of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde

Introduction & Molecule Profile[1][2]

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde represents a high-value pharmacophore scaffold, particularly in the development of hemoglobin modulators (e.g., antisickling agents) and antimicrobial therapeutics. The molecule features a "dual-domain" architecture:

-

Hydrophobic Tail: The 4-isopropyl-phenoxymethyl ether provides a lipophilic anchor, critical for binding to hydrophobic pockets (e.g., the

-cleft of hemoglobin). -

Reactive Head: The furan-2-carbaldehyde moiety serves as a versatile electrophilic "warhead" or "handle" for further diversification.[1]

This application note details three critical synthetic pathways to functionalize the aldehyde group while preserving the sensitive ether linkage and furan core.